2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetic acid
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Overview
Description
2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetic acid is a heterocyclic compound that belongs to the class of tetrahydroquinolines It is characterized by the presence of a quinoline ring system that is partially saturated, making it a tetrahydro derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetic acid involves the reaction of this compound with trimethylsilyldiazomethane in dichloromethane at 0°C. The reaction mixture is then concentrated and purified using flash column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scalable synthetic routes that ensure high yield and purity. This might include optimizing reaction conditions and using cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while reduction might yield fully saturated derivatives.
Scientific Research Applications
2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the specific application, but it generally involves binding to active sites and modulating biological activity. This can lead to changes in metabolic pathways or inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetic acid hydrochloride
- 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid
- 6-Quinolineacetic acid, 1,2,3,4-tetrahydro-
Uniqueness
2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetic acid is unique due to its specific substitution pattern on the quinoline ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where other similar compounds might not be as effective .
Properties
CAS No. |
5622-49-1 |
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Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-(1,2,3,4-tetrahydroquinolin-6-yl)acetic acid |
InChI |
InChI=1S/C11H13NO2/c13-11(14)7-8-3-4-10-9(6-8)2-1-5-12-10/h3-4,6,12H,1-2,5,7H2,(H,13,14) |
InChI Key |
LJIJHRLNRYAOEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)CC(=O)O)NC1 |
Origin of Product |
United States |
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